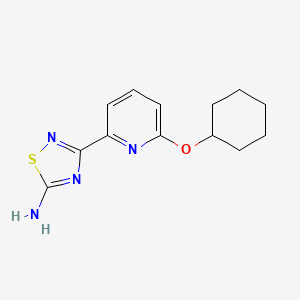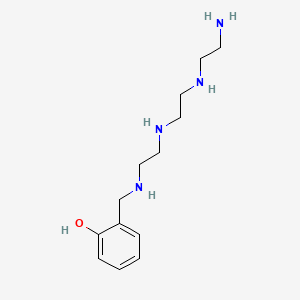
BENZ(a)ANTHRACENE, 10,11-DIHYDRO-10,11-DIHYDROXY-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(10R,11R)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol is a chiral organic compound with a complex polycyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (10R,11R)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of benzo[b]phenanthrene derivatives under specific conditions to introduce the diol functionality at the 10 and 11 positions. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
(10R,11R)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzo[b]phenanthrene-10,11-dione, while reduction can produce various hydrogenated derivatives.
科学的研究の応用
(10R,11R)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism by which (10R,11R)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(10S,11S)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol: The enantiomer of the compound with opposite stereochemistry.
Benzo[b]phenanthrene: The parent compound without the diol groups.
10,11-Dihydrobenzo[b]phenanthrene: A hydrogenated derivative without the diol functionality.
Uniqueness
(10R,11R)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying stereochemical effects in various chemical and biological contexts.
特性
CAS番号 |
60967-90-0 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC名 |
(10R,11R)-10,11-dihydrobenzo[a]anthracene-10,11-diol |
InChI |
InChI=1S/C18H14O2/c19-17-8-7-13-9-12-6-5-11-3-1-2-4-14(11)15(12)10-16(13)18(17)20/h1-10,17-20H/t17-,18-/m1/s1 |
InChIキー |
QMZBNBYLXIIEFF-QZTJIDSGSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]([C@@H](C=C4)O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















